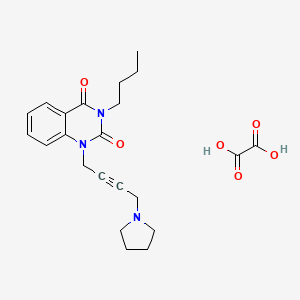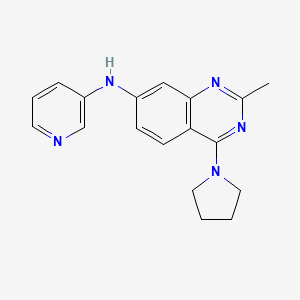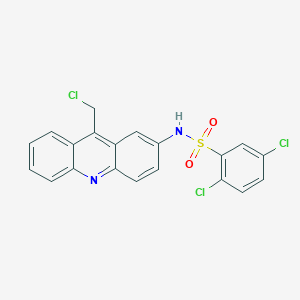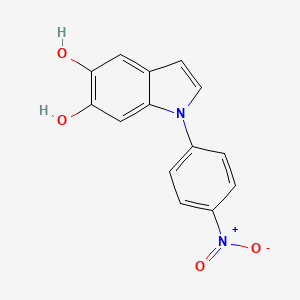![molecular formula C44H46NO2P B15216322 N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine: is a complex organic compound characterized by its unique structure, which includes a phosphapentacyclo framework and tert-butylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of the phosphapentacyclo framework. This is typically achieved through a series of cyclization reactions. The introduction of the tert-butylphenyl groups is accomplished via Friedel-Crafts alkylation, using tert-butylbenzene and a suitable catalyst such as aluminum chloride. The final step involves the formation of the N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]amine moiety through a reductive amination process.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the Friedel-Crafts alkylation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohols.
Reduction: Reduction reactions can target the phosphapentacyclo framework, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of tert-butyl alcohol derivatives.
Reduction: Ring-opened products of the phosphapentacyclo framework.
Substitution: Functionalized aromatic rings with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in novel ways, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The phosphapentacyclo framework may interact with enzymes or receptors, altering their activity. The tert-butylphenyl groups could enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
tert-Butylamine: Another simpler amine, used in organic synthesis and as a building block for more complex molecules.
Uniqueness: The unique combination of the phosphapentacyclo framework and the tert-butylphenyl groups sets this compound apart from simpler amines
Eigenschaften
Molekularformel |
C44H46NO2P |
|---|---|
Molekulargewicht |
651.8 g/mol |
IUPAC-Name |
N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C44H46NO2P/c1-29(31-17-23-35(24-18-31)43(3,4)5)45(30(2)32-19-25-36(26-20-32)44(6,7)8)48-46-39-27-21-33-13-9-11-15-37(33)41(39)42-38-16-12-10-14-34(38)22-28-40(42)47-48/h9-30H,1-8H3/t29-,30-/m1/s1 |
InChI-Schlüssel |
GIJQCLXNDOITGL-LOYHVIPDSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)N([C@H](C)C2=CC=C(C=C2)C(C)(C)C)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N(C(C)C2=CC=C(C=C2)C(C)(C)C)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B15216240.png)



![3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione](/img/structure/B15216261.png)

![5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15216273.png)




![6-[(3-Iodoprop-2-yn-1-yl)sulfanyl]-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B15216301.png)

![5,6-Dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione](/img/structure/B15216312.png)
